Copper adenosine triphosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium phosphate, dibasic, trihydrate is a chemical compound with the formula K₂HPO₄·3H₂O. It is a white or colorless crystalline solid that is highly soluble in water. This compound is widely used in various fields, including molecular biology, biochemistry, and industrial applications, due to its high buffering capacity and versatility .

準備方法

合成経路および反応条件: リン酸二水素カリウム三水和物は、リン酸を水酸化カリウムで部分的に中和することにより合成できます。反応は以下の通りです。

H3PO4+2KOH→K2HPO4+2H2O

生成されたリン酸カリウムは、溶液から結晶化して三水和物形態を得ます。

工業生産方法: 工業的には、リン酸二水素カリウム三水和物は、リン酸と炭酸カリウムまたは塩化カリウムを反応させることで製造されます。塩化カリウムとの反応は以下の通りです。

H3PO4+2KCl→K2HPO4+2HCl

反応の種類:

酸塩基反応: リン酸二水素カリウム三水和物は弱塩基として作用し、酸と反応して塩と水を生成することができます。

加水分解: 水溶液中では、カリウムイオンとリン酸イオンを形成する加水分解を受ける可能性があります。

一般的な試薬と条件:

酸: 塩酸、硫酸、その他の強酸と反応します。

塩基: 水酸化ナトリウムなどの強塩基と反応する可能性があります。

生成される主な製品:

塩: 酸と反応すると、対応するカリウム塩と水が生成されます。

リン酸イオン: 水溶液中では、リン酸イオンを形成するために解離します.

科学的研究の応用

Catalysis

Cu-ATP complexes have been demonstrated to be effective catalysts in various chemical reactions, particularly Diels-Alder reactions. Research indicates that the Cu(II)-ATP complex significantly enhances the conversion rates and enantioselectivity of these reactions compared to other metal ions such as magnesium or zinc. For instance, a study showed that using copper(II) nitrate with ATP as a cofactor resulted in a conversion rate of 90% and an enantiomeric excess of 74% for the exo product, showcasing the catalytic efficiency of Cu-ATP complexes in organic synthesis .

| Reaction Type | Metal Ion Used | Conversion Rate | Enantiomeric Excess |

|---|---|---|---|

| Diels-Alder Reaction | Cu(II)-ATP | 90% | 74% (exo) |

| Diels-Alder Reaction | Mg(II)-ATP | Low | Low |

| Diels-Alder Reaction | Zn(II)-ATP | Low | Low |

Cancer Therapy

Recent advancements have highlighted the potential of Cu-ATP in cancer treatment. A study investigated ATP-responsive copper-doped zeolitic imidazolate framework nanoparticles for synergistic cancer therapy. These nanoparticles leverage the properties of copper and ATP to induce cell death through mechanisms such as cuproptosis and chemodynamic therapy. The findings suggest that Cu-ATP can enhance therapeutic outcomes by targeting cancer cells more effectively than conventional treatments .

Biochemical Transport

Copper adenosine triphosphate plays a crucial role in the transport of copper ions within biological systems. Research has identified an ATP-dependent copper transport system in human liver cells, which is essential for maintaining copper homeostasis. This system utilizes ATP hydrolysis to facilitate the transport of copper ions across cellular membranes . Understanding this mechanism is vital for developing treatments for diseases related to copper dysregulation.

Environmental Applications

Cu-ATP complexes are also being explored for their potential in environmental remediation. Their ability to bind with various pollutants makes them suitable candidates for developing sensors and materials that can detect and remove heavy metals from contaminated water sources. The interaction between copper ions and ATP enhances the selectivity and sensitivity of these materials, allowing for more effective environmental monitoring .

Analytical Techniques

The unique properties of Cu-ATP make it an attractive candidate for analytical applications, particularly in biosensing technologies. Recent studies have focused on developing portable devices capable of detecting ATP levels with high sensitivity and accuracy, utilizing Cu-ATP interactions as a basis for detection mechanisms . This advancement could lead to significant improvements in point-of-care diagnostics.

Case Studies

- Diels-Alder Catalysis : A notable case study demonstrated that using Cu(II)-ATP as a catalyst resulted in significantly higher yields and selectivity in Diels-Alder reactions compared to traditional methods, highlighting its effectiveness in organic synthesis .

- Cancer Treatment : In a recent study on copper-doped nanoparticles, researchers found that combining Cu-ATP with chemotherapeutic agents enhanced tumor cell death rates compared to standalone treatments, indicating its potential as a novel therapeutic approach .

- Copper Transport Mechanism : Investigations into human liver cells revealed that the ATP-dependent copper transport system is critical for regulating copper levels, providing insights into metabolic pathways that could be targeted for therapeutic interventions .

作用機序

リン酸二水素カリウム三水和物は、主にその緩衝能によって効果を発揮します。酸と塩基を中和することによって、溶液のpHを維持するのに役立ちます。生物系では、酸塩基バランスを維持し、さまざまな生化学的プロセスに不可欠なリン酸イオンを提供する上で重要な役割を果たします .

類似の化合物:

リン酸一水素カリウム(KH₂PO₄): 1つのカリウムイオンを含み、二塩基性形態よりも酸性です。

リン酸三水素カリウム(K₃PO₄): 3つのカリウムイオンを含み、より塩基性です。

独自性: リン酸二水素カリウム三水和物は、そのバランスのとれたpHと高い緩衝能により、酸性および塩基性環境の両方で幅広い用途に適しており、ユニークです .

類似化合物との比較

Potassium phosphate, monobasic (KH₂PO₄): Has one potassium ion and is more acidic compared to the dibasic form.

Potassium phosphate, tribasic (K₃PO₄): Contains three potassium ions and is more basic.

Uniqueness: Potassium phosphate, dibasic, trihydrate is unique due to its balanced pH and high buffering capacity, making it suitable for a wide range of applications in both acidic and basic environments .

特性

CAS番号 |

18925-86-5 |

|---|---|

分子式 |

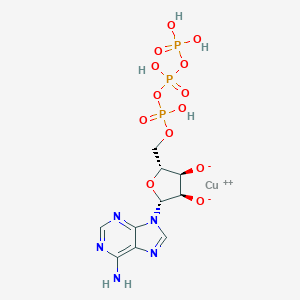

C10H14CuN5O13P3 |

分子量 |

568.71 g/mol |

IUPAC名 |

copper;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate |

InChI |

InChI=1S/C10H14N5O13P3.Cu/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q-2;+2/t4-,6-,7-,10-;/m1./s1 |

InChIキー |

WGLPTDWXNJFVTC-MCDZGGTQSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N.[Cu+2] |

異性体SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N.[Cu+2] |

正規SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N.[Cu+2] |

同義語 |

copper adenosine triphosphate Cu ATP CuATP |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。